molecular formula C5H4Br2S B1590285 2-Bromo-5-(bromomethyl)thiophene CAS No. 59311-27-2

2-Bromo-5-(bromomethyl)thiophene

Cat. No. B1590285
CAS RN: 59311-27-2
M. Wt: 255.96 g/mol
InChI Key: OECAOMHGRQHCGG-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)thiophene is a chemical compound with the CAS Number: 59311-27-2. It has a molecular weight of 255.96 and its IUPAC name is this compound . It is stored at a temperature of -70°C and has a physical form of oil .


Synthesis Analysis

The synthesis of this compound involves the use of N-Bromosuccinimide in tetrachloromethane. The reaction is refluxed for 6 hours, cooled to room temperature, filtered to remove solids, the solution is concentrated to recover carbon tetrachloride, and the residue is distilled under reduced pressure .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4Br2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 and the InChI key is OECAOMHGRQHCGG-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products. It undergoes coupling with 4-bromo allyl phenyl ether to form allyl phenyl thiophene ether .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.96 and is an oil at room temperature. It is stored at a temperature of -70°C .

Scientific Research Applications

Synthesis and Pharmaceutical Potential

  • 2-Bromo-5-(bromomethyl)thiophene has been used in the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives through Suzuki cross-coupling reactions. These derivatives demonstrated significant haemolytic and antithrombolytic activities, suggesting their potential as therapeutic agents (Rizwan et al., 2014).

Material Science and Polymer Applications

  • In material science, this compound has been instrumental in the synthesis of regioregular head-to-tail poly[3-(alkylthio)thiophenes], demonstrating applications in creating highly regioregular polymers with potential use in electronic and photonic devices (Wu, Chen, & Rieke, 1996).

Chemical Properties and Reactions

Biomedical Research

  • It has been involved in the synthesis of new thiophene derivatives for biofilm inhibition and antimicrobial activities. This highlights its potential in developing new classes of antimicrobial agents and biofilm inhibitors (Benneche, Jafari Chamgordani, & Scheie, 2013).

Safety and Hazards

The safety information for 2-Bromo-5-(bromomethyl)thiophene includes several hazard statements such as H302, H312, H314, H332, H335. The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-bromo-5-(bromomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECAOMHGRQHCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482186
Record name 2-Bromo-5-bromomethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59311-27-2
Record name 2-Bromo-5-bromomethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The provided research highlights the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives. How does 2-Bromo-5-(bromomethyl)thiophene serve as a starting point for these reactions?

A1: this compound acts as a versatile building block in organic synthesis due to its two reactive sites: the bromine atom at the 2-position and the bromomethyl group at the 5-position. In the study you cited [], researchers utilized the Suzuki cross-coupling reaction. This palladium(0)-catalyzed reaction forms a carbon-carbon bond between the bromine at the 5-position of this compound and an arylboronic acid. This enables the introduction of various aryl groups, leading to a diverse range of 2-(bromomethyl)-5-aryl-thiophene derivatives. These derivatives can be further modified or investigated for potential biological activity.

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